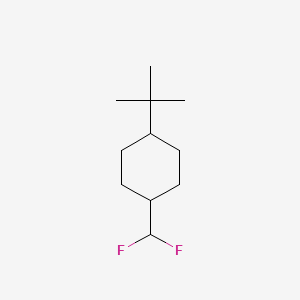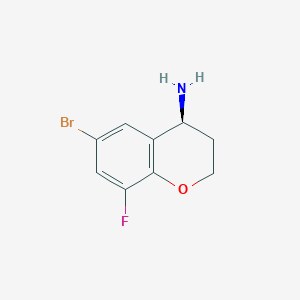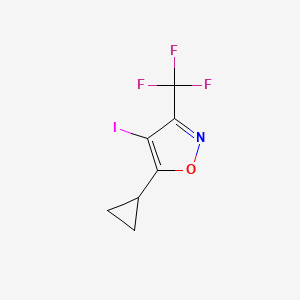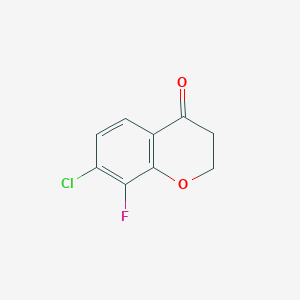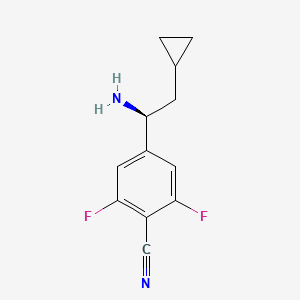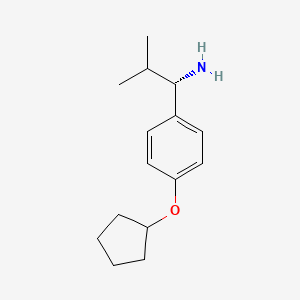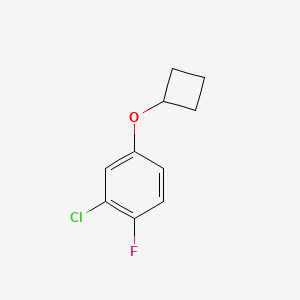
2-Chloro-4-cyclobutoxy-1-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-cyclobutoxy-1-fluorobenzene is an organic compound with the molecular formula C10H10ClFO It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and cyclobutoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is through the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of 2-Chloro-4-cyclobutoxy-1-fluorobenzene may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-cyclobutoxy-1-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Aromatic Substitution (S_NAr): This reaction involves the substitution of the chlorine atom with a nucleophile.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Substitution Reactions: The fluorine and cyclobutoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution with an amine can yield an aniline derivative, while oxidation may produce a quinone derivative.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which 2-Chloro-4-cyclobutoxy-1-fluorobenzene exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the steric effects of the cyclobutoxy group. These factors can affect the compound’s interaction with catalysts, reagents, and other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-fluorobenzene: Lacks the cyclobutoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
4-Chloro-2-fluorobenzene: Similar structure but with different substitution pattern, affecting its chemical properties and reactivity.
2-Chloro-4-methoxy-1-fluorobenzene: The methoxy group is less bulky than the cyclobutoxy group, leading to different steric and electronic effects.
Uniqueness
2-Chloro-4-cyclobutoxy-1-fluorobenzene is unique due to the presence of the cyclobutoxy group, which introduces significant steric hindrance and alters the compound’s reactivity compared to its simpler analogs. This makes it a valuable compound for studying the effects of steric hindrance in chemical reactions and for designing molecules with specific properties .
Propriétés
Formule moléculaire |
C10H10ClFO |
|---|---|
Poids moléculaire |
200.64 g/mol |
Nom IUPAC |
2-chloro-4-cyclobutyloxy-1-fluorobenzene |
InChI |
InChI=1S/C10H10ClFO/c11-9-6-8(4-5-10(9)12)13-7-2-1-3-7/h4-7H,1-3H2 |
Clé InChI |
UXHUXGUECPJNFB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)OC2=CC(=C(C=C2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



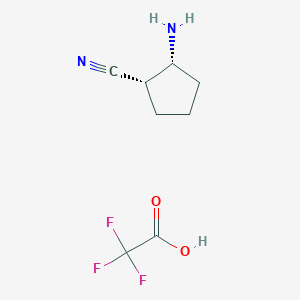

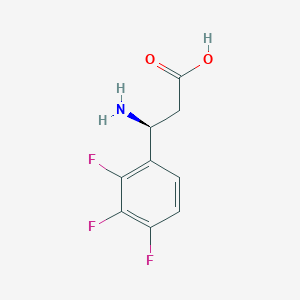
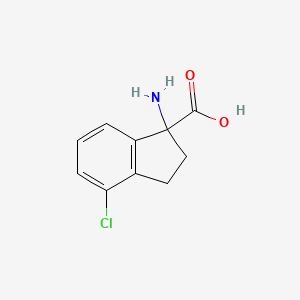
![Ethyl 6-(difluoromethoxy)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13051113.png)
